molecular formula C20H25ClN4O4 B11695880 2-[4-(3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol

2-[4-(3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol

Cat. No.: B11695880
M. Wt: 420.9 g/mol
InChI Key: OVHPUJQKOYXOCV-UHFFFAOYSA-N
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Description

2-[4-(3-{[2-(4-CHLOROPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a piperazine ring, a nitrophenyl group, and a chlorophenoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-{[2-(4-CHLOROPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps:

    Formation of the Chlorophenoxyethylamine Moiety: This step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to form 2-(4-chlorophenoxy)ethylamine.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of Piperazine Derivative: The piperazine ring is introduced by reacting the nitrophenyl compound with piperazine under appropriate conditions.

    Final Coupling Reaction: The final step involves coupling the chlorophenoxyethylamine moiety with the piperazine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(3-{[2-(4-CHLOROPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders due to its piperazine moiety.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl and chlorophenoxy groups may also contribute to the compound’s overall biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(3-{[2-(4-BROMOPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL: Similar structure but with a bromine atom instead of chlorine.

    2-[4-(3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

The presence of the chlorophenoxy group in 2-[4-(3-{[2-(4-CHLOROPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C20H25ClN4O4

Molecular Weight

420.9 g/mol

IUPAC Name

2-[4-[3-[2-(4-chlorophenoxy)ethylamino]-4-nitrophenyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C20H25ClN4O4/c21-16-1-4-18(5-2-16)29-14-7-22-19-15-17(3-6-20(19)25(27)28)24-10-8-23(9-11-24)12-13-26/h1-6,15,22,26H,7-14H2

InChI Key

OVHPUJQKOYXOCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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